N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The compound N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a hexahydrobenzothienopyrimidinone core fused with a thiophene ring and substituted at the 3-position with an ethyl group. The acetamide moiety is attached via a sulfanyl (-S-) linker and bears a 2-ethyl-6-methylphenyl group. This structural framework is common among analogs designed for pharmaceutical or materials science applications, where modifications to substituents influence physicochemical properties and bioactivity .
Properties
CAS No. |
618879-67-7 |
|---|---|
Molecular Formula |
C23H27N3O2S2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H27N3O2S2/c1-4-15-10-8-9-14(3)20(15)24-18(27)13-29-23-25-21-19(22(28)26(23)5-2)16-11-6-7-12-17(16)30-21/h8-10H,4-7,11-13H2,1-3H3,(H,24,27) |
InChI Key |
QXMUHBIGNZODQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC)C |
Origin of Product |
United States |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound with a complex chemical structure that has garnered interest for its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 421.61 g/mol. The structure includes a benzothieno-pyrimidine moiety linked to an acetamide functional group, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thieno and pyrimidine structures have shown potential antimicrobial properties. For instance, derivatives of benzothieno-pyrimidines have been evaluated for their antibacterial and antifungal activities.
- Anticancer Potential : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways related to cell proliferation and survival.
- Neuroprotective Effects : Certain thieno-pyrimidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases by acting on glutamate receptors such as AMPA receptors.
Antimicrobial Activity
A study conducted on various benzothieno-pyrimidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested.
Anticancer Studies
Research published in Journal of Medicinal Chemistry indicated that a related compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted that the compound induced G1 phase arrest in the cell cycle, suggesting a mechanism of action through cell cycle regulation.
Neuroprotective Effects
A recent investigation into the neuroprotective effects of thieno-pyrimidine derivatives revealed that they could significantly reduce oxidative stress markers in neuronal cell lines exposed to glutamate toxicity. This was measured using assays for reactive oxygen species (ROS) generation and cell viability assays.
Data Tables
| Activity Type | Related Compound | Effect Observed | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Benzothieno Derivative | Inhibition of bacterial growth | MIC: 5 - 50 µg/mL |
| Anticancer | Thieno-Pyrimidine | Proliferation inhibition | IC50: 12 µM |
| Neuroprotective | Thieno-Pyrimidine | Reduction in oxidative stress | N/A |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The target compound shares a hexahydrobenzothieno[2,3-d]pyrimidin-4-one core with most analogs (e.g., ). However, some derivatives, such as the compound in , possess a simpler 1,6-dihydropyrimidin-4-one core lacking the fused thiophene and cyclohexane moieties. This reduced saturation impacts ring rigidity and solubility, with hexahydro derivatives typically exhibiting higher conformational stability .
Substituent Analysis
Acetamide Phenyl Group (R1)
The target compound’s 2-ethyl-6-methylphenyl group distinguishes it from analogs with:
- 2,3-Dichlorophenyl (): Enhances lipophilicity but reduces metabolic stability due to halogenation .
- 2,3-Dimethylphenyl (): Increased hydrophobicity compared to the target compound’s ethyl-methyl combination .
- 4-Phenoxyphenyl (): Introduces a bulky phenoxy group, which may enhance π-π stacking interactions .
Pyrimidine Ring Substituents (R2)
The 3-ethyl group on the pyrimidine ring in the target compound contrasts with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
